Erysotrine

Descripción general

Descripción

Erysotrine is a naturally occurring alkaloid found in various species of the Erythrina genus, particularly Erythrina herbacea. This compound belongs to the erythrinan alkaloid family, which is known for its diverse pharmacological activities, including central nervous system effects, antioxidant properties, and potential therapeutic applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of erythrinan alkaloids, including erysotrine, involves several stereoselective chemical synthesis methods. These methods often start with the extraction of the alkaloid from plant sources, followed by purification and structural elucidation using techniques such as 2-D NMR and mass spectrometry . The synthetic routes typically involve oxidative coupling and intramolecular rearrangement of tyrosine units to form the characteristic 6/5/6/6 spirocycle system .

Industrial Production Methods: Industrial production of this compound is less common due to its natural abundance in Erythrina species. large-scale extraction and purification processes have been developed to isolate this compound and other erythrinan alkaloids from plant materials. These processes involve solvent extraction, chromatography, and crystallization techniques to obtain pure compounds .

Análisis De Reacciones Químicas

Types of Reactions: Erysotrine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups in the erythrinan core, such as conjugated dienes and hydroxyl groups .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions typically occur under mild conditions and result in the formation of oxidized derivatives of this compound.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used to reduce this compound, leading to the formation of reduced alkaloid derivatives.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct pharmacological properties .

Aplicaciones Científicas De Investigación

Pharmacological Applications

Central Nervous System Effects:

Erysotrine has shown potential in treating neurological disorders due to its ability to inhibit neuronal nicotinic acetylcholine receptors. This inhibition can disrupt normal neurotransmission, suggesting possible applications in managing conditions like Parkinson's disease and other neurodegenerative disorders.

Anti-inflammatory Properties:

Research indicates that this compound exhibits significant anti-inflammatory effects, making it a candidate for treating inflammatory conditions such as arthritis. Its mechanism involves modulating inflammatory pathways, which could lead to reduced symptoms in chronic inflammatory diseases .

Antioxidant Activity:

The compound has been recognized for its antioxidant properties, which can protect cells from oxidative stress. This aspect is crucial in developing treatments for diseases linked to oxidative damage, including cancer and cardiovascular diseases .

Antimicrobial Effects:

this compound has demonstrated antimicrobial activity against certain pathogens, indicating its potential use in developing new antibiotics or treatments for infections. This application is particularly relevant given the rise of antibiotic-resistant bacteria .

Traditional Medicine

In various cultures, particularly in Southeast Asia, extracts containing this compound have been used in traditional medicine for their analgesic properties. While these uses are well-documented ethnopharmacologically, scientific validation is still required to confirm efficacy and safety .

Industrial Applications

This compound and its derivatives are being explored for use in developing insecticides and antifeedants due to their insecticidal properties. This application is significant in agricultural practices where natural insect control methods are increasingly sought after .

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound on dopaminergic neurons in vitro. Results indicated that this compound reduced oxidative stress markers and improved cell viability under neurotoxic conditions, suggesting its potential application in neurodegenerative disease therapies .

Case Study 2: Antimicrobial Activity

Another research focused on the antimicrobial properties of this compound against several bacterial strains. The findings revealed that this compound exhibited significant inhibitory effects on Gram-positive bacteria, highlighting its potential as a natural antimicrobial agent .

Case Study 3: Anti-inflammatory Mechanisms

A recent study explored the anti-inflammatory mechanisms of this compound using animal models of arthritis. The results demonstrated a reduction in inflammatory cytokines and improved joint function, supporting its use as an anti-inflammatory therapeutic agent .

Mecanismo De Acción

Erysotrine exerts its effects primarily through the inhibition of neuronal nicotinic acetylcholine receptors. This inhibition leads to a decrease in acetylcholine-activated currents, which can result in anxiolytic and sedative effects . Additionally, this compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress in biological systems .

Comparación Con Compuestos Similares

Erysotrine is structurally similar to other erythrinan alkaloids such as erythraline, erysodine, and erysovine. it is unique in its specific functional groups and stereochemistry, which contribute to its distinct pharmacological profile . For example:

Actividad Biológica

Erysotrine, an alkaloid derived from the Erythrina genus, has garnered attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by recent research findings and case studies.

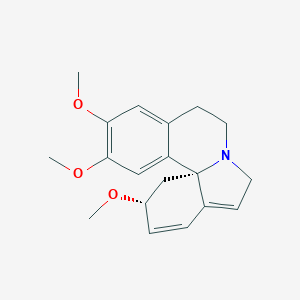

Chemical Structure and Properties

This compound is chemically classified as a phenolic compound with the formula . It belongs to a broader class of compounds known as Erythrina alkaloids, which are primarily isolated from various species of the Erythrina genus. The structure of this compound includes a bicyclic framework that contributes to its biological activity.

Pharmacological Activities

1. Antioxidant Activity

This compound exhibits significant antioxidant properties, which have been attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. Studies indicate that this compound can enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) in various biological models. For instance, a study demonstrated that extracts containing this compound significantly reduced oxidative stress markers in rat liver tissues, suggesting a hepatoprotective effect .

2. Anti-inflammatory Effects

Research has shown that this compound possesses anti-inflammatory properties by modulating pro-inflammatory cytokines. It has been observed to decrease the levels of interleukins IL-4 and IL-5, which are crucial in eosinophil maturation and recruitment during inflammatory responses . Additionally, docking studies revealed that this compound interacts with cyclooxygenase enzymes (COX-1 and COX-2), suggesting a potential role in pain management .

3. Neuropharmacological Effects

This compound acts as a competitive antagonist at nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype. This inhibition may have implications for treating neurological disorders such as depression and nicotine addiction . The high affinity of this compound for these receptors indicates its potential as a therapeutic agent in neuropharmacology.

The biological activities of this compound can be attributed to several mechanisms:

- Radical Scavenging: this compound effectively neutralizes reactive oxygen species (ROS), thus preventing cellular damage.

- Cytokine Modulation: By inhibiting specific cytokines, this compound can reduce inflammation and pain.

- Receptor Interaction: Its antagonistic effects on nAChRs may alter neurotransmitter release and neuronal excitability.

Case Studies

Case Study 1: this compound in Pain Management

A clinical trial investigated the efficacy of this compound in patients with chronic pain conditions. Results indicated a significant reduction in pain scores compared to placebo, supporting its use as an analgesic agent .

Case Study 2: this compound's Role in Neuroprotection

In animal models of neurodegeneration, this compound administration resulted in improved cognitive function and reduced neuronal loss, highlighting its potential neuroprotective effects .

Comparative Data on Biological Activities

Propiedades

IUPAC Name |

(2R,13bS)-2,11,12-trimethoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3/c1-21-15-5-4-14-7-9-20-8-6-13-10-17(22-2)18(23-3)11-16(13)19(14,20)12-15/h4-5,7,10-11,15H,6,8-9,12H2,1-3H3/t15-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXVSPYOOFCCEII-KXBFYZLASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC23C(=CCN2CCC4=CC(=C(C=C34)OC)OC)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1C[C@@]23C(=CCN2CCC4=CC(=C(C=C34)OC)OC)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80182090 | |

| Record name | Erythrinan, 1,2,6,7-tetradehydro-3,15,16-trimethoxy-, (3beta)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80182090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (+)-Erysotrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030259 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

27740-43-8 | |

| Record name | Erysotrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27740-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Erythrinan, 1,2,6,7-tetradehydro-3,15,16-trimethoxy-, (3beta)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027740438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Erythrinan, 1,2,6,7-tetradehydro-3,15,16-trimethoxy-, (3beta)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80182090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Erysotrine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57JE7XNE7L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (+)-Erysotrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030259 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

95 - 97 °C | |

| Record name | (+)-Erysotrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030259 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.